2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(9,10-dioxoanthracen-1-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClNO3/c22-16-10-4-3-8-14(16)21(26)23-17-11-5-9-15-18(17)20(25)13-7-2-1-6-12(13)19(15)24/h1-11H,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTNQKFXUFNLGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide typically involves the reaction of 1-aminoanthraquinone with benzoyl chloride derivatives under controlled conditions. For instance, 2-methylbenzoyl chloride can be added dropwise to a cold solution of 1-aminoanthraquinone in dichloromethane under a nitrogen atmosphere . This reaction is usually carried out at low temperatures to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Substitution Reactions
The chloro substituent at position 2 of the benzamide ring serves as an electrophilic site for nucleophilic substitution. Key reactions include:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Primary amines | DMF, K₂CO₃, 80°C, 12 h | N-alkyl/aryl benzamide derivatives | 65–78% |
| Thiophenol | THF, NEt₃, rt, 6 h | 2-(phenylthio)-N-anthraquinone benzamide | 72% |
| Sodium methoxide | Methanol, reflux, 24 h | 2-methoxy-N-anthraquinone benzamide | 58% |
These reactions typically proceed via an SNAr (nucleophilic aromatic substitution) mechanism due to the electron-withdrawing effects of the anthraquinone and benzamide groups activating the chloro site.
Redox Transformations
The anthraquinone moiety undergoes reversible redox reactions, enabling applications in electrochemical and catalytic systems:
Oxidation
-
Reagents : KMnO₄ (acidic conditions), CrO₃
-
Products : Further oxidation is limited due to the stability of the 9,10-diketone system. Minor hydroxylation at peripheral positions occurs under harsh conditions.
Reduction
-
Reagents : NaBH₄, LiAlH₄
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Products : Reduced to 9,10-dihydroxyanthracene derivatives, altering conjugation and solubility.
| Redox State | λₘₐₐ (nm) | Application |
|---|---|---|
| Oxidized (quinone) | 320, 450 | Photocatalysis, dye synthesis |
| Reduced (hydroquinone) | 280, 390 | Antioxidant studies |
Condensation and Coupling Reactions
The benzamide group participates in condensation reactions, forming structurally complex derivatives:
Schiff Base Formation
-
Reagents : Aldehydes (e.g., benzaldehyde), anhydrous ethanol, 60°C
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Products : Imine-linked conjugates with tunable electronic properties.
Metal-Catalyzed C–H Functionalization
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Catalysts : Pd(OAc)₂, CuI
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Conditions : DMF, 110°C, 24 h
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Products : Arylated derivatives at the γ-position of the anthraquinone core (via N,O-bidentate coordination) .
| Reaction Type | Key Intermediate | Functionalization Site |
|---|---|---|
| Suzuki–Miyaura coupling | Boronic acid partners | Anthracene C–H bonds |
| Ullmann coupling | Aryl halides | Benzamide ring |
Stability and Side Reactions
-
Hydrolysis : The chloro group resists hydrolysis under neutral conditions but degrades in strongly acidic/basic media (>pH 10).
-
Photoreactivity : UV exposure induces anthraquinone-mediated singlet oxygen generation, leading to self-degradation over prolonged periods.
Scientific Research Applications
Scientific Research Applications of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
This compound is a chemical compound with a variety of scientific research applications. Its synthesis typically involves reacting 1-aminoanthraquinone with benzoyl chloride derivatives under controlled conditions.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties, exhibiting antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis.
Antitumor and Antioxidant Research
This compound is predicted to possess potential antitumor and antioxidant properties, which warrants further investigation.
Material Science
This compound can be utilized in synthesizing new organic compounds with specified chemical, physical, and biological properties.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Substitution Reactions: The chloro group can be substituted by other nucleophiles. Reagents such as sodium methoxide or potassium tert-butoxide can be used for this purpose. The products formed depend on the specific reagents and conditions used and can yield various substituted anthraquinone derivatives.
- Oxidation and Reduction: The anthraquinone moiety can undergo redox reactions. Strong oxidizing agents like potassium permanganate can be employed for oxidation, while reducing agents such as sodium borohydride can be used for reduction. Oxidation and reduction can modify the quinone structure.
- Amidation: The compound can form amide bonds with amino acids and other amines.
Mechanism of Action
The mechanism of action of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide involves its interaction with various molecular targets. The compound’s antimicrobial activity is likely due to its ability to interfere with the cell wall synthesis of bacteria and fungi. Its potential antitumor effects may be related to its ability to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting cellular redox balance .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Ring
N-(9,10-Dioxoanthracen-1-yl)-2-Methylbenzamide
- Structure : Replaces chlorine with a methyl group at the benzamide’s 2-position.
- Synthesis: Achieved via 2-methylbenzoyl chloride and 1-aminoanthraquinone under inert conditions, yielding 94% efficiency .
- Key Difference : Methyl’s electron-donating effect reduces electrophilicity compared to chlorine, altering catalytic activity .
N-(9,10-Dioxoanthracen-1-yl)-3-Fluorobenzamide
Positional Isomerism on the Anthracene Core
N-(4-Chloro-9,10-Dioxoanthracen-1-yl)Benzamide
- Structure : Chlorine on the anthracene core (position 4) instead of the benzamide.
- Impact : Alters electronic distribution, reducing steric hindrance near the benzamide group. May affect catalytic or biological binding sites .
N-(9,10-Dioxoanthracen-2-yl)Benzamide
Amide Backbone Modifications
2-Chloro-N-(9,10-Dioxoanthracen-1-yl)Acetamide
- Structure : Acetamide backbone instead of benzamide.
- Synthesis : Reacted with thiols to form thioacetamides, tested for antioxidant (lipid peroxidation inhibition) and antiplatelet activity .
- Key Difference : Smaller acetamide group reduces steric bulk, enhancing solubility but limiting chelation capacity .
2-Chloro-N-(9,10-Dioxoanthracen-2-yl)Propanamide
Data Tables
Table 1: Structural and Electronic Comparison
Biological Activity
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide, a compound with a complex structure, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 299.71 g/mol. The compound features a chloro group and an anthracene-derived moiety that contributes to its biological properties.
Antineoplastic Properties
Research indicates that derivatives of anthracene compounds exhibit significant antineoplastic activities. A study demonstrated that compounds with similar structures to this compound showed moderate cytotoxic effects against various cancer cell lines, including TK-10 and HT-29 cells. These effects were attributed to the induction of apoptosis and disruption of mitochondrial function in cancer cells .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Compounds with anthracene backbones have shown effectiveness against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity, leading to cell death .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes related to inflammatory processes. Studies have indicated that similar compounds can act as inhibitors of lipoxygenases (LOXs), which are involved in the inflammatory response. By inhibiting these enzymes, such compounds may reduce inflammation-related diseases .
Case Studies
- Cytotoxicity Study : In vitro studies evaluated the cytotoxic effects of anthracene derivatives on human cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells .
- Antimicrobial Screening : A series of anthracene derivatives were tested against Gram-positive and Gram-negative bacteria. Compounds similar to this compound displayed significant antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
Data Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling 1-aminoanthraquinone with 2-chlorobenzoyl chloride under Schotten-Baumann conditions. Key steps include:
- Oxidation : Anthracene is oxidized to 9,10-anthraquinone as a starting material.
- Acylation : Reacting 1-aminoanthraquinone with 2-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base.
- Purification : Recrystallization from ethanol or methanol yields the pure product .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- NMR : H NMR (DMSO-d6) reveals aromatic protons at δ 8.2–8.8 ppm (anthraquinone core) and δ 7.3–7.9 ppm (benzamide substituents). C NMR confirms carbonyl groups (C=O at ~180 ppm) and amide linkage (C=O at ~165 ppm) .
- IR : Stretching vibrations at ~1670 cm (C=O, anthraquinone) and ~3300 cm (N-H, amide) .
Advanced Research Questions
Q. How can computational models predict the biological activity and binding mechanisms of this compound?
- In Silico Approaches :
- Docking Studies : Molecular docking (AutoDock Vina) identifies potential interactions with tyrosine kinases (e.g., hydrogen bonding with active-site residues like Lys295 and Asp381) .
- Quantum Chemistry : Gaussian 03W calculates electron density maps to assess nucleophilic sites (e.g., anthraquinone’s C-1 position) and reaction pathways (e.g., charge-controlled thiourea formation) .
- PASS Algorithm : Predicts antimicrobial and anticancer activities based on structural descriptors (e.g., logP ~3.2, PSA ~89 Ų) .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC values)?
- Experimental Design :
- Standardized Assays : Use consistent cell lines (e.g., DU145 for cytotoxicity) and controls (DMSO solvent baseline) .
- Dose-Response Curves : Triplicate measurements at concentrations (1–100 µM) reduce variability .
- Data Analysis :
- Meta-Analysis : Compare logP, solubility, and membrane permeability (e.g., poor aqueous solubility may underreport activity in cell-based assays) .
- Structural Modifications : Introducing hydrophilic groups (e.g., GABA derivatives) improves bioavailability and reconciles discrepancies in antifungal activity .
Q. How are structure-activity relationships (SARs) elucidated for derivatives of this compound?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace Cl with F or NO) and assess activity trends .
- Pharmacophore Mapping : Identify critical moieties (e.g., anthraquinone’s planar core for intercalation; chloro-benzamide for kinase inhibition) .
Q. What advanced techniques validate the compound’s mechanism of action in biological systems?
- Kinase Assays : Direct measurement of tyrosine kinase inhibition using P-ATP incorporation assays (IC = 18 µM) .
- Flow Cytometry : Apoptosis induction in cancer cells (e.g., 40% apoptosis in MCF-7 cells at 50 µM) via caspase-3 activation .
- Molecular Dynamics (MD) : MM-GBSA calculations confirm stable binding to SARS-CoV-2 spike protein (ΔG = −42 kcal/mol) compared to weaker inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
